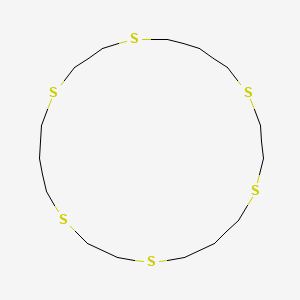
1,4,8,11,15,18-Hexathiacyclohenicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8,11,15,18-Hexathiacyclohenicosane is a cyclic sulfur-containing compound with the molecular formula C15H30S6 It is characterized by its unique structure, which includes six sulfur atoms incorporated into a 21-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,8,11,15,18-Hexathiacyclohenicosane typically involves the cyclization of linear precursors containing sulfur atoms. One common method is the reaction of dithiols with dihalides under basic conditions, leading to the formation of the cyclic product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,4,8,11,15,18-Hexathiacyclohenicosane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents include alkyl halides and nucleophiles like thiolates.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, thiolates
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Alkylated products
Scientific Research Applications
1,4,8,11,15,18-Hexathiacyclohenicosane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: The compound’s sulfur-containing structure makes it a candidate for studying sulfur metabolism and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.
Industry: It is investigated for its potential use in materials science, particularly in the development of sulfur-containing polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4,8,11,15,18-Hexathiacyclohenicosane involves its interaction with molecular targets through its sulfur atoms. These interactions can include coordination with metal ions, formation of disulfide bonds, and participation in redox reactions. The compound’s effects are mediated through these interactions, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
1,4,8,11,15,18-Hexathiacyclohenicosane can be compared with other sulfur-containing cyclic compounds, such as:
1,4,7,10,13,16-Hexathiacyclooctadecane: This compound has a similar structure but with an 18-membered ring. It shares similar chemical properties but differs in its ring size and flexibility.
1,4,8,11-Tetrathiacyclotetradecane: This compound has a smaller ring with only four sulfur atoms. It exhibits different reactivity and applications due to its smaller ring size.
1,4,7,10-Tetrathiacyclododecane: Another smaller ring compound with four sulfur atoms, used in different coordination chemistry applications.
Properties
CAS No. |
51540-11-5 |
|---|---|
Molecular Formula |
C15H30S6 |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
1,4,8,11,15,18-hexathiacyclohenicosane |
InChI |
InChI=1S/C15H30S6/c1-4-16-10-12-18-6-2-8-20-14-15-21-9-3-7-19-13-11-17-5-1/h1-15H2 |
InChI Key |
SARNOJWHLIABSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCSCCCSCCSCCCSCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


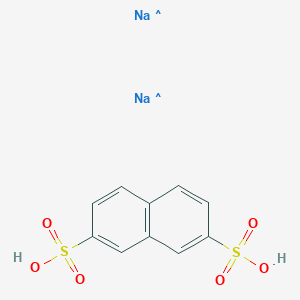
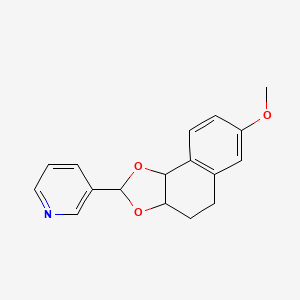
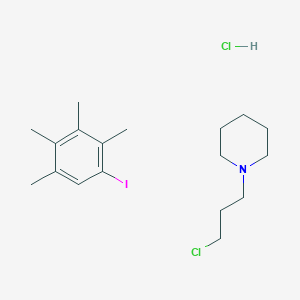
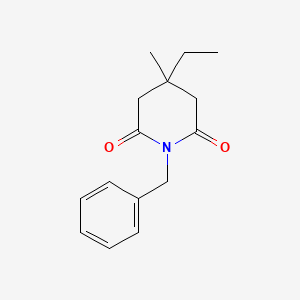
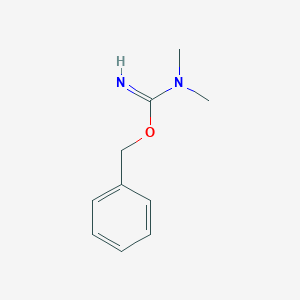


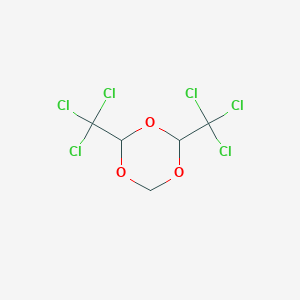

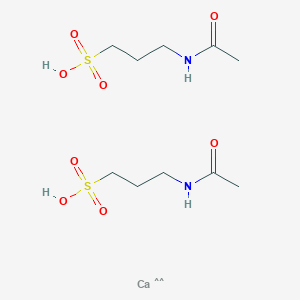
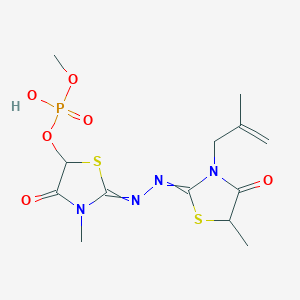
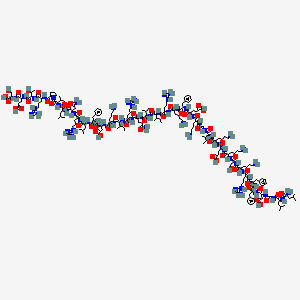
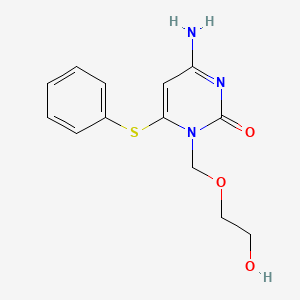
![(S)-2-(Fmoc-amino)-3-[4-[(S)-2,6-dioxohexahydropyrimidine-4-carboxamido]phenyl]propanoic Acid](/img/structure/B15197024.png)
